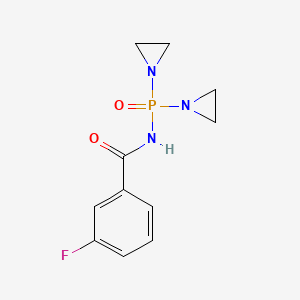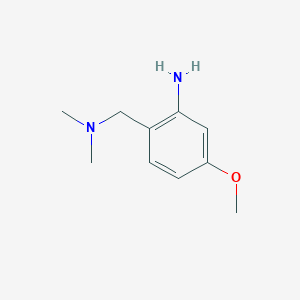![molecular formula C15H11F3O B12847569 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound with the molecular formula C15H11F3O. It is a member of the biphenyl family, characterized by the presence of a trifluoromethyl group attached to one of the phenyl rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-(trifluoromethyl)benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards electrophiles.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed:
Applications De Recherche Scientifique
1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] ethanone
- 2-(Trifluoromethyl)acetophenone
- 4-(Trifluoromethyl)benzophenone
Comparison: 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to the position of the trifluoromethyl group on the biphenyl structure. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the trifluoromethyl group in different positions can lead to variations in electron distribution, steric effects, and overall molecular interactions .
Propriétés
Formule moléculaire |
C15H11F3O |
|---|---|
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
1-[2-[2-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(16,17)18/h2-9H,1H3 |
Clé InChI |
OPJWAMGFUROXDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/no-structure.png)

![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)


![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
